molecular formula C13H6Cl3F2NO2 B3127177 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-93-3

2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B3127177
CAS No.: 338403-93-3
M. Wt: 352.5 g/mol
InChI Key: OVQSOYOMGYNKMK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound characterized by its molecular formula C13H6Cl3F2NO2. This compound features a pyrrole ring substituted with a 2,4-difluorobenzoyl group and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-diketones with ammonia or primary amines

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of catalysts and specific solvents to facilitate the reactions. Quality control measures, such as chromatography and spectroscopy, would be employed to verify the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the original functional groups are replaced by other groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Industry: : It can be used in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other trichloro-substituted pyrroles and benzoyl derivatives. Similar compounds include:

  • 2,2,2-Trichloro-1-(4-benzoyl-1H-pyrrol-2-yl)-1-ethanone

  • 2,2,2-Trichloro-1-(4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl)-1-ethanone

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)10-3-6(5-19-10)11(20)8-2-1-7(17)4-9(8)18/h1-5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQSOYOMGYNKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163777
Record name 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338403-93-3
Record name 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338403-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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